molecular formula C16H13NO2 B14651948 3-Methyl-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 53581-35-4

3-Methyl-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14651948
CAS No.: 53581-35-4
M. Wt: 251.28 g/mol
InChI Key: UKPPXLOAFGJKOM-UHFFFAOYSA-N
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Description

3-Methyl-4,5-diphenyloxazol-2(3H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-diphenyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoin with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-diphenyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction could produce oxazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-diphenyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyloxazole: Lacks the methyl group at the 3-position.

    2,4-Diphenyloxazole: Has phenyl groups at different positions on the oxazole ring.

    3-Methyl-4-phenyl-5-oxazolone: Similar structure but with different substituents.

Uniqueness

3-Methyl-4,5-diphenyloxazol-2(3H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both methyl and diphenyl groups may confer distinct properties compared to other oxazole derivatives.

Properties

CAS No.

53581-35-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-methyl-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C16H13NO2/c1-17-14(12-8-4-2-5-9-12)15(19-16(17)18)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

UKPPXLOAFGJKOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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